N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide
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Overview
Description
This analysis explores the chemical compound N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide. While the exact matches to this chemical structure in the literature are limited, the research on similar compounds can provide valuable insights.
Synthesis Analysis:
The synthesis of compounds similar to N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide typically involves multi-step reactions including condensation, bromination, and chlorination processes. For instance, N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, with different pharmacophore groups, were synthesized to test their antisecretory activities (Ueda et al., 1991). These methodologies could be adapted to synthesize the compound by modifying the pharmacophore group to fit the required structure.
Molecular Structure Analysis:
The molecular structure of related compounds has been studied using X-ray crystallography and other spectroscopic methods. For example, N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide exhibited effective herbicidal activity and its structure was detailed through crystallographic studies (Liu et al., 2007).
Chemical Reactions and Properties:
Chemical properties such as reactivity with other substances, stability under various conditions, and potential for chemical transformations can be inferred from similar compounds. For example, the synthesis of pyridine and pyrazole derivatives indicates the potential reactions and functional groups that might interact or modify the compound of interest (Harutyunyan et al., 2015).
Physical Properties Analysis:
The physical properties such as solubility, melting point, and crystalline structure can be deduced from related compounds. The detailed molecular structure and intermolecular interactions contribute significantly to these physical characteristics, as seen in the crystallographic analysis of related chemical structures (Wang & He, 2011).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-27-18-7-6-16(21)12-17(18)24-20(26)8-5-15-4-2-11-25(13-15)14-19-22-9-3-10-23-19/h3,6-7,9-10,12,15H,2,4-5,8,11,13-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZHKLGBGHROPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCC2CCCN(C2)CC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-YL]propanamide |
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